molecular formula C20H26N4O2 B10906595 N'~1~,N'~6~-di[(6E)-bicyclo[3.2.0]hept-3-en-6-ylidene]hexanedihydrazide

N'~1~,N'~6~-di[(6E)-bicyclo[3.2.0]hept-3-en-6-ylidene]hexanedihydrazide

Cat. No.: B10906595
M. Wt: 354.4 g/mol
InChI Key: KVMHVJCPUHROLG-KSTNYAOJSA-N
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Description

N’~1~,N’~6~-DIBICYCLO[320]HEPT-3-EN-6-YLIDENHEXANEDIHYDRAZIDE is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~6~-DIBICYCLO[3.2.0]HEPT-3-EN-6-YLIDENHEXANEDIHYDRAZIDE typically involves multiple steps, starting with the preparation of bicyclo[3.2.0]hept-2-en-6-one. This intermediate can be synthesized through a chemoenzymatic process involving the enzymatic resolution of (±)-endo-bicyclo[3.2.0]hept-2-en-6-yl acetate using Pseudomonas fluorescens lipase . The subsequent steps involve the reaction of this intermediate with appropriate hydrazides under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of N’~1~,N’~6~-DIBICYCLO[3.2.0]HEPT-3-EN-6-YLIDENHEXANEDIHYDRAZIDE would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~6~-DIBICYCLO[3.2.0]HEPT-3-EN-6-YLIDENHEXANEDIHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N’~1~,N’~6~-DIBICYCLO[3.2.0]HEPT-3-EN-6-YLIDENHEXANEDIHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~,N’~6~-DIBICYCLO[320]HEPT-3-EN-6-YLIDENHEXANEDIHYDRAZIDE is unique due to its specific bicyclic structure and the presence of hydrazide functional groups

Properties

Molecular Formula

C20H26N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

N,N'-bis[(E)-6-bicyclo[3.2.0]hept-3-enylideneamino]hexanediamide

InChI

InChI=1S/C20H26N4O2/c25-19(23-21-17-11-13-5-3-7-15(13)17)9-1-2-10-20(26)24-22-18-12-14-6-4-8-16(14)18/h3-4,7-8,13-16H,1-2,5-6,9-12H2,(H,23,25)(H,24,26)/b21-17+,22-18+

InChI Key

KVMHVJCPUHROLG-KSTNYAOJSA-N

Isomeric SMILES

C1C2C(/C(=N/NC(=O)CCCCC(=O)N/N=C\3/C4C(C3)CC=C4)/C2)C=C1

Canonical SMILES

C1C=CC2C1CC2=NNC(=O)CCCCC(=O)NN=C3CC4C3C=CC4

Origin of Product

United States

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